molecular formula C14H10N4S2 B3141034 6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 478067-25-3

6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No.: B3141034
CAS No.: 478067-25-3
M. Wt: 298.4 g/mol
InChI Key: MYNOQTMUUZSTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that features a unique combination of thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s structure includes a methyl group at the 6th position and a phenyl group at the 2nd position of the thiazole ring, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring followed by the construction of the triazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products at scale.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at reactive positions on the thiazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity.

Scientific Research Applications

6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole has a wide range of scientific research applications, including:

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.

    Medicine: Investigated for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biochemical pathways. The compound’s effects can result from its ability to modulate these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities with the thiazole ring.

    Triazole Derivatives: Compounds such as 1,2,4-triazole and 1,2,3-triazole are structurally related to the triazole ring.

Uniqueness

6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole is unique due to its specific combination of thiazole and triazole rings, along with the presence of methyl and phenyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S2/c1-9-12(20-14-15-8-16-18(9)14)11-7-19-13(17-11)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNOQTMUUZSTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501174017
Record name 6-Methyl-5-(2-phenyl-4-thiazolyl)thiazolo[3,2-b][1,2,4]triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478067-25-3
Record name 6-Methyl-5-(2-phenyl-4-thiazolyl)thiazolo[3,2-b][1,2,4]triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478067-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5-(2-phenyl-4-thiazolyl)thiazolo[3,2-b][1,2,4]triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 2
6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 3
6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 4
6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 5
6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 6
6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.